![molecular formula C11H13NO2 B1335153 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 54329-54-3](/img/structure/B1335153.png)
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the empirical formula C11H14ClNO2 . It is a solid substance . This compound is a part of a larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are important in isoquinoline alkaloids . These compounds, both natural and synthetic, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been reported in the literature . A series of these derivatives were designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety of a previously reported inhibitor . The new inhibitors were evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be represented by the SMILES string O=C(O)C1N(C)CC2=CC=CC=C2C1
. The InChI key for this compound is YROXJSKGJQOTKP-UHFFFAOYSA-N
.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include a molecular weight of 227.69 . It is a solid substance . The compound has a SMILES string representation of O=C(O)C1N(C)CC2=CC=CC=C2C1
.
Scientific Research Applications
Medicinal Chemistry and Drug Design
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a core structural element in several peptide-based drugs due to its resemblance to phenylalanine. It plays a significant role in the design of inhibitors for protein-protein interactions, such as those involved in the PD-1/PD-L1 pathway, which is a target for cancer immunotherapy .
Neurodegenerative Disease Research
This compound has been linked to studies on neurodegenerative disorders like Parkinson’s disease. Research suggests that related compounds may induce the formation of Lewy bodies, which are characteristic of Parkinson’s disease, thus providing a model for studying the disease .
Biological Activity Against Infective Pathogens
Isoquinoline alkaloids, which include tetrahydroisoquinolines like Tic, exhibit diverse biological activities against various infective pathogens. This makes them valuable in the development of treatments for infectious diseases .
Synthesis of Biologically Active Compounds
The Tic unit is integral to various biologically active compounds, indicating its importance in synthetic chemistry for creating molecules with potential therapeutic effects .
Chemical Synthesis and Optimization
The compound serves as a building block in diversity-oriented synthesis strategies aimed at generating medicinally relevant molecules with complex and diverse structures .
Material Science
While not directly indicated in the search results, compounds like Tic could potentially be used in material science research to develop new materials with unique properties derived from their organic molecular structures.
Diversity-oriented synthesis of medicinally important 1,2,3,4… Design, synthesis, and structure–activity relationships of 1,2,3,4… 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with… Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline…
Safety And Hazards
The safety information for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It is classified as Eye Irrit. 2 under hazard classifications .
Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, future research may focus on the development and optimization of these analogs for various therapeutic applications.
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFOSDNQLGCEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390145 | |
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
54329-54-3 | |
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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